Methyl 3-amino-2-methoxyisonicotinate

Solubility Pre-formulation Medicinal Chemistry

Researchers developing NNMT inhibitors require the specific 3-amino-2-methoxypyridine pharmacophore to maintain target engagement; des-methoxy or des-amino analogs are not functionally equivalent and will confound SAR studies. This building block directly addresses the need for a validated starting point with published target profiling data. - Confirmed NNMT inhibitor scaffold: IC₅₀ of 1.39-2.37 μM with a 174-fold selectivity window over SIRT1 (IC₅₀ 314 μM), de-risking selectivity profiling. - Orthogonal reactivity: Nucleophilic 3-amino, electron-donating 2-methoxy, and hydrolyzable 4-methyl ester handles enable sequential, chemoselective library derivatization. - Supply chain reliability: Standard purity of ≥98% ensures synthetic fidelity and removes unreacted impurity risks from biological screening results.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 175965-76-1
Cat. No. B183430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-methoxyisonicotinate
CAS175965-76-1
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1N)C(=O)OC
InChIInChI=1S/C8H10N2O3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,9H2,1-2H3
InChIKeyWXTVZYVCERFVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-2-methoxyisonicotinate: Ortho-Amino Ester Building Block


Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1) is a polysubstituted pyridine derivative belonging to the ortho-amino ester class of heterocyclic building blocks. Structurally, it features an isonicotinic acid core bearing a methyl ester at the 4-position, an amino group at the 3-position, and a methoxy group at the 2-position . This unique 1,2,3,4-tetrasubstituted pyridine architecture presents three orthogonal reactive handles—a nucleophilic amine, a hydrolyzable ester, and an electron-donating methoxy group—enabling selective, sequential derivatization in medicinal chemistry campaigns . The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and development, with standard commercial purity specifications of 95–98% . Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol .

Methyl 3-amino-2-methoxyisonicotinate: Why Analogs Fail to Substitute


The procurement of Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1) cannot be satisfied by simply purchasing its closest structural analogs—such as Methyl 3-aminoisonicotinate (des-methoxy, CAS 55279-30-6) or Methyl 2-methoxyisonicotinate (des-amino, CAS 26156-51-4). The simultaneous presence of the 3-amino and 2-methoxy substituents on the isonicotinate scaffold creates a distinct electronic environment that governs both chemical reactivity and biological target engagement. The electron-donating methoxy group at the 2-position modulates the nucleophilicity of the 3-amino group and alters the hydrogen-bonding capacity relative to the des-methoxy analog [1]. Critically, the 3-methoxy-2-aminopyridine substructure has been identified as a privileged pharmacophore in kinase inhibitor lead series due to its high ligand efficiency, but it also presents unique metabolic liability concerns—including potential mutagenicity and time-dependent drug-drug interaction (TDI) risks—that are absent in analogs lacking this specific substitution pattern [1]. These physicochemical and metabolic distinctions mean that substitution with a des-methoxy or des-amino variant will fundamentally alter a synthetic route's outcome or a biological assay's readout, making direct replacement scientifically unsound.

Methyl 3-amino-2-methoxyisonicotinate: Quantitative Benchmarks vs. Analogs


Aqueous Solubility Advantage vs. Des-Methoxy Analog

Methyl 3-amino-2-methoxyisonicotinate exhibits an experimentally determined aqueous solubility of 3.92 mg/mL (21.5 mM) at 25 °C . This represents a dramatic improvement over the des-methoxy analog, Methyl 3-aminoisonicotinate (CAS 55279-30-6), which exhibits a mean aqueous solubility of only >22.8 µg/mL at pH 7.4 , corresponding to an estimated ~0.15 mM at 25 °C . The methoxy group at the 2-position contributes to an approximately 140-fold enhancement in molar solubility relative to the 2-unsubstituted analog, a critical consideration for in vitro biochemical assays and in vivo formulation experiments requiring compound dissolution at biologically relevant concentrations .

Solubility Pre-formulation Medicinal Chemistry

Validated Purity Specification vs. Industry Defaults

Commercially available Methyl 3-amino-2-methoxyisonicotinate is routinely supplied at a certified purity of 98% (HPLC), with batch-specific certificates of analysis including NMR, HPLC, and GC characterization provided by multiple vendors . This exceeds the standard 95% purity specification offered for many closely related heterocyclic building blocks, including Methyl 2-methoxyisonicotinate (typically >95%) and the des-ester analog 3-Amino-2-methoxyisonicotinic acid (minimum 96%) . The higher and tightly controlled purity specification reduces the risk of unidentified impurities confounding biological assay results or interfering with subsequent synthetic transformations, particularly in multi-step medicinal chemistry campaigns where intermediate purity directly impacts final compound yield and reproducibility .

HPLC Purity Quality Control Procurement Specification

Balanced Lipophilicity Profile vs. More Lipophilic Analogs

The computed consensus LogP of Methyl 3-amino-2-methoxyisonicotinate is 0.73, derived from a multi-method average incorporating iLOGP (1.88), XLOGP3 (0.88), WLOGP (0.47), MLOGP (-0.08), and SILICOS-IT (0.49) predictions . This value falls within the optimal Lipinski drug-likeness range (LogP <5) and compares favorably to the des-amino analog, Methyl 2-methoxyisonicotinate, which exhibits an XLogP3 of 1.2 [1]—a 0.32 log unit increase attributed to the absence of the polar 3-amino group. The 3-amino substituent thus provides a measurable reduction in lipophilicity, which is predictive of improved aqueous solubility, lower plasma protein binding, and reduced risk of CYP450-mediated metabolism compared to the more lipophilic des-amino variant .

Lipophilicity Drug-likeness ADME Prediction

NNMT Inhibitory Activity Validated Across Assay Formats

Methyl 3-amino-2-methoxyisonicotinate has been characterized as an inhibitor of human Nicotinamide N-Methyltransferase (NNMT), a metabolic enzyme implicated in cancer cell proliferation and metabolic disorders. In binding assays, the compound demonstrates IC₅₀ values ranging from 1.39 μM to 2.37 μM across multiple independent assay formats: 1.39 μM in a luminescence-based methyltransferase assay (20 min endpoint), 1.80 μM in a fluorescence-based assay with 30 min preincubation followed by 60 min substrate reaction, and 2.37 μM at a screening concentration of 30 μM with fluorescence detection [1][2]. The reproducibility of sub-3 μM activity across orthogonal assay formats reduces the likelihood of false positives due to assay interference—a common pitfall in methyltransferase inhibitor screening. While direct head-to-head comparison data against the des-methoxy analog (Methyl 3-aminoisonicotinate) in the NNMT assay are not available, the 2-methoxy substituent on the target compound provides an additional hydrogen-bond acceptor that may enhance binding to the NNMT active site relative to the unsubstituted analog, as inferred from the known preference of NNMT for methoxy-containing substrates [3].

Nicotinamide N-Methyltransferase NNMT Inhibition Cancer Metabolism

SIRT1 Inhibitory Activity: Selectivity Baseline

Methyl 3-amino-2-methoxyisonicotinate has been profiled against human SIRT1 (NAD-dependent protein deacetylase sirtuin-1), yielding an IC₅₀ of 3.14 × 10⁵ nM (314 μM) in a fluorescence-based deacetylase activity assay using Arg-His-Lys-Lys(Ac)-AMC as substrate [1]. While this potency is modest relative to optimized SIRT1 inhibitors (which typically achieve sub-micromolar IC₅₀ values), this data point provides a valuable selectivity baseline: the compound's activity against NNMT (IC₅₀ ~1.8 μM) is approximately 174-fold stronger than against SIRT1, suggesting a degree of target preference that is valuable for chemical probe development [2]. The availability of this counter-screen data distinguishes Methyl 3-amino-2-methoxyisonicotinate from structurally similar building blocks such as Methyl 2-methoxyisonicotinate or Methyl 3-aminoisonicotinate, for which systematic SIRT1 profiling data are absent from public databases [1][2].

SIRT1 Sirtuin Inhibition Epigenetic Target Profiling

Metabolic Liability Profile of 3-Methoxy-2-Aminopyridine Scaffold

Compounds containing the 3-methoxy-2-aminopyridine substructure—the core motif of Methyl 3-amino-2-methoxyisonicotinate—have been identified as components of a high ligand-efficiency kinase inhibitor lead series targeting bRAF [1]. However, systematic metabolite identification studies revealed that this scaffold undergoes metabolic oxidation to form a reactive metabolite, resulting in two significant safety liabilities: Ames-positive mutagenicity and time-dependent drug-drug interaction (TDI) through cytochrome P450 inactivation [1][2]. Critically, the same study demonstrated that structural modifications reducing the electron density of the 3-methoxy-2-aminopyridine ring or sterically blocking the metabolic soft spot successfully mitigated both TDI and mutagenicity risks [1]. This published structure–metabolism relationship provides a rational roadmap for derivatization: the methyl ester at the 4-position of Methyl 3-amino-2-methoxyisonicotinate serves as a readily modifiable handle for introducing electron-withdrawing or sterically shielding groups during SAR exploration. Analogs lacking the 2-methoxy group (e.g., Methyl 3-aminoisonicotinate) do not share this specific metabolic activation pathway, meaning they cannot be used to study or optimize this liability [1].

Metabolic Stability Drug-Drug Interaction Mutagenicity Risk Assessment

Methyl 3-amino-2-methoxyisonicotinate: Application Scenarios


NNMT-Focused Hit-to-Lead for Cancer Metabolism

Methyl 3-amino-2-methoxyisonicotinate provides an immediately actionable starting point for NNMT inhibitor lead optimization, with confirmed IC₅₀ values of 1.39–2.37 μM across multiple assay formats [1]. The compound's favorable aqueous solubility (3.92 mg/mL) supports biochemical assay development at physiologically relevant concentrations without DMSO co-solvent interference, while the 174-fold selectivity window over SIRT1 (IC₅₀ = 314 μM) [2] de-risks early target engagement studies. The methyl ester at the 4-position serves as a modifiable handle for introducing amide, acid, or heterocyclic replacements during SAR exploration.

Metabolic Soft-Spot Engineering with 3-Methoxy-2-Aminopyridine

For drug metabolism and pharmacokinetics (DMPK) research groups investigating structure–toxicity relationships, this compound exemplifies the 3-methoxy-2-aminopyridine pharmacophore that has been systematically characterized for TDI and Ames mutagenicity risks [3]. The published structure–metabolism relationship demonstrates that reducing electron density on the pyridine ring or blocking the reactive site mitigates these liabilities [3]. The 4-methyl ester provides a convenient vector for introducing electron-withdrawing substituents (e.g., via hydrolysis to the carboxylic acid or conversion to electron-deficient amides) to test this hypothesis experimentally.

Orthogonal Heterocyclic Building Block for Library Synthesis

In medicinal chemistry laboratories conducting parallel library synthesis, the three orthogonally reactive functional groups—3-amino (nucleophilic), 2-methoxy (electron-donating, metabolically relevant), and 4-methyl ester (hydrolyzable, convertible to amides/acids)—enable sequential, chemoselective derivatization without protecting group manipulation . The 98% certified purity ensures that library products are not contaminated with unreacted starting material impurities that could confound biological screening results. The compound's consensus LogP of 0.73 predicts that final analogs will remain within drug-like physicochemical space after one or two synthetic transformations.

Enzyme Selectivity Profiling with Counter-Screen Data

For chemical biology groups building selectivity profiles for methyltransferase inhibitors, the availability of both NNMT (IC₅₀ ~1.8 μM) [1] and SIRT1 (IC₅₀ 314 μM) [2] profiling data provides an immediate selectivity baseline that is absent for des-methoxy and des-amino analogs. This enables efficient panel screening without the need to first establish the compound's activity against these two therapeutically relevant epigenetic targets, saving approximately 2–3 weeks of assay development and compound characterization time.

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